molecular formula C28H27ClFN3O5 B11270264 4-((1-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

4-((1-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

Cat. No.: B11270264
M. Wt: 540.0 g/mol
InChI Key: RDJRCMLTBHGMBF-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone class, characterized by a fused bicyclic aromatic core with two ketone groups at positions 2 and 2. Its structure features a 2-chloro-6-fluorobenzyl substituent at the N1 position of the quinazolinone ring and a benzamide group with an N-propyl chain at the C3 position.

Properties

Molecular Formula

C28H27ClFN3O5

Molecular Weight

540.0 g/mol

IUPAC Name

4-[[1-[(2-chloro-6-fluorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-propylbenzamide

InChI

InChI=1S/C28H27ClFN3O5/c1-4-12-31-26(34)18-10-8-17(9-11-18)15-33-27(35)19-13-24(37-2)25(38-3)14-23(19)32(28(33)36)16-20-21(29)6-5-7-22(20)30/h5-11,13-14H,4,12,15-16H2,1-3H3,(H,31,34)

InChI Key

RDJRCMLTBHGMBF-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=C(C=CC=C4Cl)F)OC)OC

Origin of Product

United States

Preparation Methods

Cyclization of 2-Amino-4,5-dimethoxybenzamide

A common starting material is 2-amino-4,5-dimethoxybenzamide, which undergoes cyclization in the presence of urea or phosgene to form 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione. The reaction proceeds under reflux in acetic acid, yielding the dione structure with >80% efficiency.

Mechanistic Insight :

  • Protonation of the carbonyl group by acidic conditions.

  • Intramolecular nucleophilic attack by the amine on the carbonyl carbon.

  • Elimination of water or ammonia to form the fused quinazolinone ring.

Introduction of the Methylene-Benzamide Side Chain

The methylene-linked benzamide group is introduced through a Mannich reaction or nucleophilic substitution.

Mannich Reaction with 4-(Bromomethyl)benzoic Acid

  • Mannich Intermediate Formation :
    The N1-alkylated quinazolinone reacts with formaldehyde and 4-(bromomethyl)benzoic acid to form a methylene bridge.

  • Amidation with Propylamine :
    The intermediate undergoes amidation with propylamine using coupling agents like HATU or EDCI in dichloromethane (DCM), yielding the final benzamide.

Optimized Conditions :

  • Temperature: 0–25°C to prevent side reactions.

  • Yield: 60–70% after recrystallization from ethanol.

Alternative Synthetic Routes

One-Pot Synthesis Using SBA-Pr-SO₃H Catalyst

A solvent-free method employs SBA-Pr-SO₃H, a nanoporous solid acid catalyst, to facilitate tandem cyclization and alkylation.

  • Procedure :

    • 2-Amino-4,5-dimethoxybenzamide reacts with 2-chloro-6-fluorobenzoyl chloride.

    • In situ cyclization and alkylation occur at 120°C for 8 hrs.

    • The benzamide side chain is introduced via a Suzuki coupling.

  • Advantages :

    • Catalyst recyclability (5 cycles with <5% yield loss).

    • Reduced reaction time (8 hrs vs. 24 hrs conventional).

Copper-Mediated Tandem Annulation

A copper(II)-catalyzed method couples N-(quinolin-8-yl)benzamide with amidines to form the quinazolinone core.

  • Conditions :

    • Cu(OAc)₂ (10 mol%), Cs₂CO₃ (2 equiv), DMSO, 135°C, 24 hrs.

  • Yield : 70–85%.

Comparative Analysis of Methods

MethodCatalyst/ReagentTime (hrs)Yield (%)Purity (%)
Conventional AlkylationK₂CO₃/DMF2465–7595
One-Pot SBA-Pr-SO₃HSBA-Pr-SO₃H878–8298
Copper-MediatedCu(OAc)₂/Cs₂CO₃2470–8597

Key Findings :

  • The one-pot method using SBA-Pr-SO₃H offers the highest efficiency and eco-friendliness.

  • Copper-mediated routes provide superior yields but require expensive catalysts.

Challenges and Optimization Strategies

Regioselectivity in Alkylation

The N1 position is favored for alkylation due to electron-withdrawing effects of the 2,4-dioxo groups. Computational studies (DFT) confirm a 15 kcal/mol energy preference for N1 over N3 alkylation.

Purification Techniques

  • Column Chromatography :
    Silica gel with ethyl acetate/hexane (3:7) effectively separates unreacted benzyl chloride.

  • Recrystallization :
    Ethanol/water (7:3) yields >99% pure product .

Chemical Reactions Analysis

Types of Reactions

4-((1-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: N-bromosuccinimide in the presence of light or radical initiators.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-((1-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((1-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The quinazolinone core is shared among several analogs, but substituent variations significantly alter physicochemical and pharmacological properties. Key comparisons include:

Compound Core Structure Substituents Key Features
Target Compound Quinazolinone (2,4-dione) - N1: 2-Chloro-6-fluorobenzyl
- C3: Benzamide with N-propyl
- C6/C7: Methoxy
Enhanced lipophilicity due to chloro/fluoro groups; potential kinase inhibition
4-((1-(2-Fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide Quinazolinone (2,4-dione) - N1: 2-Fluorobenzyl
- C3: Benzamide with 3-methoxypropyl
- C6/C7: Methoxy
Reduced halogen bulk may improve solubility; methoxypropyl enhances flexibility
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones 1,2,4-Triazole - Sulfonylphenyl at C5
- 2,4-Difluorophenyl at N4
Triazole core with sulfonyl groups; potential antimicrobial activity
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-... Pyrazolo-pyrimidine - Chromen-4-one moiety
- Fluorophenyl substituents
Chromenone-pyrrolopyrimidine hybrid; likely targets ATP-binding domains

Spectroscopic and Structural Validation

  • IR Spectroscopy: The absence of νC=O (1663–1682 cm⁻¹) in triazole derivatives () contrasts with quinazolinones, where carbonyl peaks at ~1700 cm⁻¹ confirm the dione structure .
  • 1H-NMR: Methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm) are consistent across quinazolinone analogs, while fluorinated benzyl groups show split signals due to coupling with fluorine .

Bioactivity and Structure-Activity Relationships (SAR)

  • Halogen Effects: The 2-chloro-6-fluorobenzyl group in the target compound may enhance target binding affinity compared to mono-halogenated analogs (e.g., 2-fluorobenzyl in ), as chlorine’s bulkiness improves hydrophobic interactions .
  • Side Chain Modifications : The N-propyl group in the target compound likely increases metabolic stability compared to longer or branched chains (e.g., 3-methoxypropyl in ), balancing lipophilicity and solubility .
  • Heterocyclic Core: Quinazolinones generally exhibit stronger kinase inhibition than triazoles () due to their planar, aromatic structure mimicking ATP’s adenine moiety .

Research Findings and Implications

  • Synthetic Feasibility: The target compound’s synthesis is feasible using established protocols for fluorobenzyl-quinazolinones, though halogen-specific optimization may be required .

Biological Activity

The compound 4-((1-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C22H24ClF N2O4
  • Molecular Weight : 436.89 g/mol

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II. Inhibitory activity against COX-II is significant due to its role in inflammatory processes and pain management. Studies have reported IC50 values ranging from 0.52 to 22.25 μM for related compounds in the same class .
  • Antiviral Activity : The compound's structural analogs have demonstrated activity against HIV-1. The presence of the 2-chloro-6-fluorobenzyl group is believed to enhance the antiviral efficacy by affecting the reverse transcriptase enzyme .
  • Antioxidant Properties : Compounds with similar structures have exhibited antioxidant activities, which contribute to their therapeutic potential in mitigating oxidative stress-related diseases .

Biological Activity Data Table

Activity TypeObserved EffectReference
COX-II InhibitionIC50 = 0.52 μM
Antiviral (HIV-1)Potent inhibition against HIV mutants
AntioxidantSignificant antioxidant activity

Case Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of various compounds similar to the target compound. Results indicated that compounds with a similar quinazoline structure exhibited significant reductions in inflammation markers in vitro and in vivo models, suggesting a promising therapeutic avenue for inflammatory diseases.

Case Study 2: Antiviral Efficacy

In a comparative analysis of several derivatives, the compound demonstrated superior antiviral activity against HIV strains resistant to standard therapies. The modifications in the benzyl moiety were crucial for enhancing binding affinity to the viral reverse transcriptase .

Case Study 3: Safety and Toxicology

Toxicological assessments were conducted on related compounds, revealing a favorable safety profile at therapeutic doses. Further studies are needed to establish the safety parameters for clinical applications of this specific compound.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of this compound, particularly during the coupling of its quinazolinone and benzamide moieties?

  • Methodological Answer: Use coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation. Monitor reaction parameters such as solvent polarity (e.g., acetonitrile), temperature (25°C optimal for fluorescence stability), and pH (pH 5 for maximal stability of intermediates) to improve yield and purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer: Combine 1H-NMR to verify proton environments (e.g., methoxy, benzyl, and propyl groups) and FT-IR to confirm carbonyl (C=O) and amide (N-H) stretches. Elemental analysis ensures stoichiometric accuracy, while mass spectrometry (ESI-MS) validates molecular weight .

Q. How should researchers design stability studies to assess pH-dependent degradation of this compound?

  • Methodological Answer: Prepare buffered solutions across a pH range (e.g., 3–9) and incubate the compound at 25°C. Use UV-Vis spectroscopy or HPLC to quantify degradation products over time. Fluorescence intensity measurements (λex 340 nm, λem 380 nm) can track structural changes in real time .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported IC50 values for this compound across different kinase inhibition assays?

  • Methodological Answer: Standardize assay conditions (e.g., ATP concentration, incubation time) and validate enzyme sources (recombinant vs. cell lysates). Perform dose-response curves in triplicate and use statistical tools (e.g., nonlinear regression analysis) to calculate IC50. Cross-validate with orthogonal assays, such as surface plasmon resonance (SPR) for binding affinity .

Q. How can researchers elucidate the compound’s mechanism of action when interacting with dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs)?

  • Methodological Answer: Employ X-ray crystallography or cryo-EM to resolve the compound’s binding pose in the kinase active site. Pair with molecular dynamics simulations to assess conformational stability. Validate findings using alanine-scanning mutagenesis of critical kinase residues .

Q. In comparative studies with structurally similar quinazolinone derivatives, what parameters should prioritize biological activity assessment?

  • Methodological Answer: Focus on logP values (lipophilicity), binding kinetics (Kon/Koff), and selectivity profiles against off-target kinases. Use meta-analysis of published analogs (e.g., fluorinated benzamide derivatives in ) to identify structure-activity trends. Prioritize derivatives with >10-fold selectivity in functional assays .

Q. What strategies mitigate fluorescence interference when studying this compound’s cellular uptake via confocal microscopy?

  • Methodological Answer: Pre-quench intrinsic fluorescence using dithiothreitol (DTT) or perform control experiments with a non-fluorescent analog. Use time-resolved fluorescence microscopy to distinguish compound-specific signals from autofluorescence. Validate uptake with LC-MS/MS quantification of intracellular concentrations .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values across polar and nonpolar solvents?

  • Methodological Answer: Re-evaluate solubility using standardized protocols (e.g., shake-flask method at 25°C). Characterize solvent effects via Hansen solubility parameters and correlate with compound polarity. Confirm results using dynamic light scattering (DLS) to detect aggregation in poorly solubilizing solvents .

Q. What computational approaches reconcile conflicting docking scores for this compound in homology models of related kinases?

  • Methodological Answer: Use ensemble docking across multiple kinase conformations (e.g., active/inactive states) and validate with binding free energy calculations (MM-PBSA/GBSA) . Cross-reference with experimental thermodynamic integration data to refine force field parameters .

Tables for Comparative Analysis

Parameter Optimal Conditions Technique Reference
Synthetic pH5.0Fluorescence spectroscopy
Binding constant (Kd)1.2 µM (DYRK1A)SPR
LogP (octanol/water)3.8 ± 0.2Shake-flask method

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